molecular formula C23H20N2O6 B7742484 (E)-2-(1,3-dioxoisoindolin-2-yl)ethyl 2-cyano-3-(4-ethoxy-3-methoxyphenyl)acrylate

(E)-2-(1,3-dioxoisoindolin-2-yl)ethyl 2-cyano-3-(4-ethoxy-3-methoxyphenyl)acrylate

Cat. No.: B7742484
M. Wt: 420.4 g/mol
InChI Key: DPPKEFHPSLYLMI-FOWTUZBSSA-N
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Description

(E)-2-(1,3-dioxoisoindolin-2-yl)ethyl 2-cyano-3-(4-ethoxy-3-methoxyphenyl)acrylate is a complex organic compound that features a combination of functional groups, including a cyano group, an ethoxy group, and a methoxy group

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)ethyl (E)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6/c1-3-30-19-9-8-15(13-20(19)29-2)12-16(14-24)23(28)31-11-10-25-21(26)17-6-4-5-7-18(17)22(25)27/h4-9,12-13H,3,10-11H2,1-2H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPKEFHPSLYLMI-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)OCCN2C(=O)C3=CC=CC=C3C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)OCCN2C(=O)C3=CC=CC=C3C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1,3-dioxoisoindolin-2-yl)ethyl 2-cyano-3-(4-ethoxy-3-methoxyphenyl)acrylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindolinone Moiety: This can be achieved through the reaction of phthalic anhydride with an amine to form the isoindolinone structure.

    Aldol Condensation: The next step could involve an aldol condensation reaction between the isoindolinone derivative and an aldehyde to introduce the acrylate moiety.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1,3-dioxoisoindolin-2-yl)ethyl 2-cyano-3-(4-ethoxy-3-methoxyphenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The ethoxy and methoxy groups can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(1,3-dioxoisoindolin-2-yl)ethyl 2-cyano-3-(4-ethoxy-3-methoxyphenyl)acrylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential as a pharmaceutical agent. Its various functional groups might interact with biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential reactivity and stability.

Mechanism of Action

The mechanism of action of (E)-2-(1,3-dioxoisoindolin-2-yl)ethyl 2-cyano-3-(4-ethoxy-3-methoxyphenyl)acrylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano group, for example, could form hydrogen bonds or participate in nucleophilic attacks, while the ethoxy and methoxy groups might influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(1,3-dioxoisoindolin-2-yl)ethyl 2-cyano-3-(4-methoxyphenyl)acrylate: Lacks the ethoxy group, which might affect its reactivity and applications.

    (E)-2-(1,3-dioxoisoindolin-2-yl)ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate: Lacks the methoxy group, potentially altering its chemical properties.

Uniqueness

The presence of both ethoxy and methoxy groups in (E)-2-(1,3-dioxoisoindolin-2-yl)ethyl 2-cyano-3-(4-ethoxy-3-methoxyphenyl)acrylate makes it unique, as these groups can influence the compound’s solubility, reactivity, and potential interactions with biological targets.

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